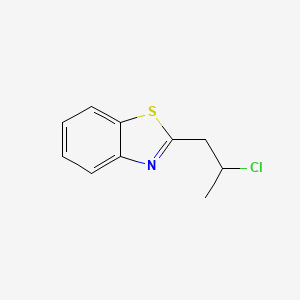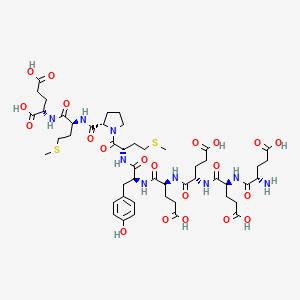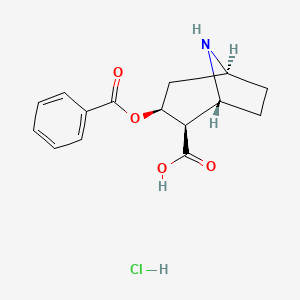
Norbenzoylecgonine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Norbenzoylecgonine hydrochloride is a derivative of cocaine and is chemically known as benzoyl norecgonine hydrochloride. It is a significant metabolite of cocaine, formed through the hydrolysis of cocaine in the liver. This compound is often used in forensic and clinical toxicology to confirm cocaine ingestion .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of norbenzoylecgonine hydrochloride typically involves the hydrolysis of cocaine. This process is catalyzed by carboxylesterases in the liver, leading to the formation of norbenzoylecgonine, which is then converted to its hydrochloride salt .
Industrial Production Methods: Industrial production of this compound is not common due to its association with illicit drug use. it can be synthesized in a laboratory setting for research purposes using controlled conditions to ensure safety and compliance with legal regulations .
Análisis De Reacciones Químicas
Types of Reactions: Norbenzoylecgonine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized metabolites.
Reduction: Reduction reactions can convert this compound into other reduced forms.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzoylecgonine, while reduction can produce ecgonine derivatives .
Aplicaciones Científicas De Investigación
Norbenzoylecgonine hydrochloride has several scientific research applications, including:
Forensic Toxicology: It is used to confirm cocaine ingestion in forensic investigations.
Clinical Toxicology: It helps in the detection of cocaine use in clinical settings.
Analytical Chemistry: It is used as a standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses.
Biological Research: It is studied for its effects on various biological systems and its role as a cocaine metabolite.
Mecanismo De Acción
The mechanism of action of norbenzoylecgonine hydrochloride involves its interaction with various molecular targets in the body. As a metabolite of cocaine, it is primarily involved in the metabolic pathways of cocaine degradation. It is excreted in the urine after processing in the liver .
Comparación Con Compuestos Similares
Benzoylecgonine: Another major metabolite of cocaine, formed through the hydrolysis of cocaine.
Ecgonine Methyl Ester: A metabolite formed through the esterification of ecgonine.
Cocaethylene: Formed when cocaine is ingested with alcohol.
Uniqueness: Norbenzoylecgonine hydrochloride is unique due to its specific formation pathway and its role in confirming cocaine ingestion. Unlike other metabolites, it is formed through the demethylation of benzoylecgonine, making it a distinct marker in toxicological analyses .
Propiedades
Fórmula molecular |
C15H18ClNO4 |
|---|---|
Peso molecular |
311.76 g/mol |
Nombre IUPAC |
(1R,2R,3S,5S)-3-benzoyloxy-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C15H17NO4.ClH/c17-14(18)13-11-7-6-10(16-11)8-12(13)20-15(19)9-4-2-1-3-5-9;/h1-5,10-13,16H,6-8H2,(H,17,18);1H/t10-,11+,12-,13+;/m0./s1 |
Clave InChI |
SNVXULYEWYGPGU-ZKYYYAMRSA-N |
SMILES isomérico |
C1C[C@@H]2[C@H]([C@H](C[C@H]1N2)OC(=O)C3=CC=CC=C3)C(=O)O.Cl |
SMILES canónico |
C1CC2C(C(CC1N2)OC(=O)C3=CC=CC=C3)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl [(2-aminothiophen-3-yl)methyl]carbamate](/img/structure/B13808248.png)
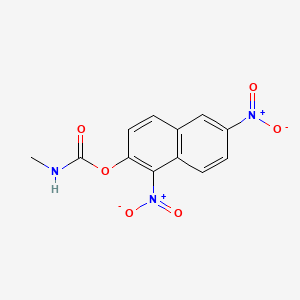
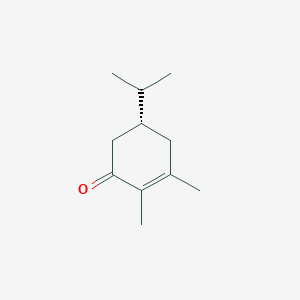
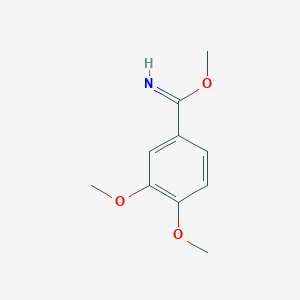
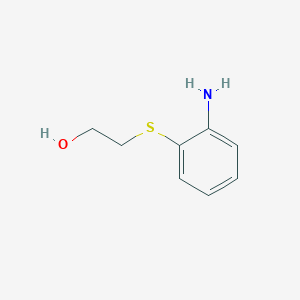
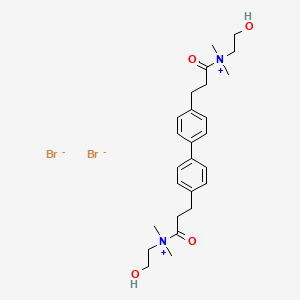
![11-Ethoxy-8-methoxy-5-(4-methylphenyl)sulfonyl-6,11-dihydrobenzo[c][1]benzazepine](/img/structure/B13808283.png)
![b-D-Glucopyranosiduronic acid,2-(9H-carbazol-4-yloxy)-1-[[(1-methylethyl)amino]methyl]ethyl,(R)-(9ci)](/img/structure/B13808290.png)
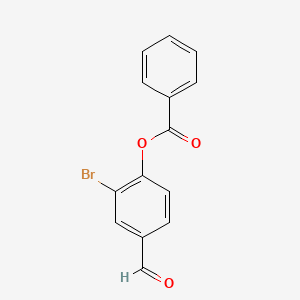
![(1S,4S,5R)-4-ethyl-1-(2-fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B13808304.png)
